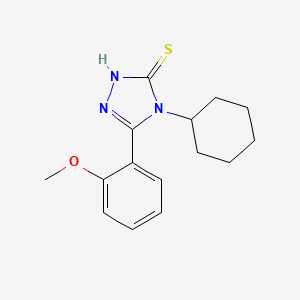

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a cyclohexyl substituent at the N4 position and a 2-methoxyphenyl group at the C5 position. This compound is part of a broader class of 1,2,4-triazole-3-thiols, which are renowned for their diverse pharmacological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

IUPAC Name |

4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJILUVXAUVDBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357609 | |

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-34-8 | |

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 2-methoxyphenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours . The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

Oxidation: Disulfides.

Reduction: Hydrazine derivatives.

Substitution: Halogenated triazole derivatives.

Scientific Research Applications

Antifungal Activity

The compound exhibits notable antifungal properties. Research has shown that derivatives of 1,2,4-triazoles, including this specific compound, can be effective against a range of fungal pathogens. For instance, studies indicated that triazole derivatives demonstrated enhanced antifungal activity compared to standard treatments like azoxystrobin and triadimefon . The incorporation of the triazole-thioether moiety has been linked to improved efficacy against fungi such as Candida species and Aspergillus species.

Antibacterial Properties

In addition to antifungal activity, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its antibacterial effects. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence antibacterial potency . Compounds with similar triazole structures have been reported to exhibit MIC values lower than conventional antibiotics .

Urease Inhibition

Recent studies have explored the urease inhibitory potential of triazole derivatives. Urease inhibitors are crucial in managing infections caused by urease-producing pathogens. The compound's structural characteristics allow it to effectively inhibit urease activity, which is essential for developing new therapeutic agents against related infections .

Fungicides

The antifungal properties extend beyond medicinal applications into agriculture. Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth effectively. The compound can be formulated into agricultural products aimed at controlling fungal diseases in crops, thereby enhancing yield and quality .

Plant Growth Regulators

Research into the effects of triazole derivatives on plant growth has indicated potential applications as growth regulators. These compounds may influence various physiological processes in plants, promoting healthier growth and resistance to stress factors .

Case Studies

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes and pathways. The compound interacts with the active sites of enzymes, leading to the disruption of their normal function. This results in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of triazole-3-thiols are heavily influenced by substituents at the N4 and C5 positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Triazole-3-Thiol Derivatives

Antioxidant Capacity

Electron-donating groups (e.g., -NH2, -OCH3) at the N4 or C5 positions correlate with enhanced free radical scavenging. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibits superior DPPH• and ABTS•+ inhibition compared to derivatives with electron-withdrawing groups . The target compound’s 2-methoxyphenyl group may confer moderate antioxidant activity, though less than amino-substituted analogs.

Antimicrobial and Antifungal Activity

Triazole-3-thiols with bulky N4 substituents (e.g., cyclohexyl) often show improved antifungal activity due to increased membrane penetration. For example, 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole demonstrated potent antifungal activity against Candida albicans . The target compound’s cyclohexyl group may similarly enhance activity, though direct comparisons are lacking in the literature.

Urease Inhibition

Compounds like 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol (with allyl and cyclohexylethyl groups) have shown urease inhibition, suggesting that steric bulk at N4 and C5 positions can modulate enzyme binding .

Biological Activity

4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This compound's unique structure, featuring a methoxy group and a cyclohexyl substitution, enhances its lipophilicity and bioavailability, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by enhancing caspase-3 activity, a critical enzyme in the apoptotic pathway.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can affect various biochemical pathways involved in cell proliferation and survival.

- Metal Ion Complexation : The compound can form stable complexes with metal ions, which may act as cofactors in enzymatic reactions.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The mechanism involves the inhibition of key metabolic pathways that lead to cancer cell proliferation .

- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it possesses a broad spectrum of activity similar to established antibiotics .

- Inflammation Models : Research investigating the anti-inflammatory properties showed that this compound reduces inflammatory markers in cellular models, suggesting its potential for treating inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing various derivatives of triazole compounds and evaluating their biological activities. Notable findings include:

- Structure-Activity Relationship (SAR) : The presence of the methoxy group significantly enhances the lipophilicity and biological activity of the compound compared to other derivatives without such substitutions .

- Comparative Analysis : When compared with similar compounds like 4-cyclohexyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, the methoxy-substituted variant exhibited superior pharmacological properties.

Q & A

Q. What are the standard synthetic routes for preparing 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazinecarbothioamide precursors under basic conditions. For example, analogous triazole-thiols are synthesized via:

- Step 1 : Formation of a hydrazinecarbothioamide intermediate (e.g., reacting 2-methoxybenzoyl chloride with thiosemicarbazide derivatives).

- Step 2 : Cyclization in basic media (e.g., NaOH/ethanol) to form the triazole-thiol core .

Key variables affecting yield include: - Temperature : Prolonged heating (>80°C) may degrade the thiol group; optimal yields are reported at 60–70°C.

- Reaction Time : Cyclization typically requires 4–6 hours for >70% yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product .

Table 1 : Optimization of Reaction Conditions for Analogous Triazole-Thiols

| Precursor | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazinecarbothioamide | NaOH/Ethanol | 70 | 6 | 75 | |

| Thiosemicarbazide | KOH/DMF | 80 | 4 | 68 |

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks for the cyclohexyl (δ 1.2–2.1 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and thiol (-SH, δ 3.5–4.0 ppm, exchangeable). Confirm regiochemistry via NOESY correlations .

- LC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 332.1 for C₁₆H₁₈N₃O₂S) and purity (>95%) .

- IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C 57.80%, H 5.46%) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the electronic properties and biological activity of derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and tautomeric preferences (thiol vs. thione forms). Compare with experimental IR/NMR data to validate models .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Prioritize derivatives with docking scores <-8.0 kcal/mol and hydrogen bonds to key residues .

- ADME Prediction : Employ SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) observed during characterization?

- Methodological Answer :

- Tautomerism : If thiol/thione equilibrium complicates NMR, use deuterated DMSO to stabilize the thiol form or perform variable-temperature NMR .

- Dynamic Effects : For cyclohexyl chair conformers, analyze splitting patterns in ¹H-NMR or employ 2D NOESY to confirm axial/equatorial substituents .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, analogous triazoles show planar triazole rings with dihedral angles <5° to aryl groups .

Q. How does the substitution pattern (e.g., cyclohexyl vs. aryl groups) influence the compound’s reactivity in nucleophilic thiol reactions?

- Methodological Answer :

- Steric Effects : Bulky cyclohexyl groups reduce reactivity in alkylation reactions (e.g., S-alkylation with methyl iodide requires 12 hours vs. 6 hours for phenyl analogs) .

- Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) on the aryl ring increase thiol acidity (pKa ~8.5 vs. ~10.2 for methoxyphenyl), enhancing nucleophilicity. Monitor via UV-Vis thiolate formation at pH >9 .

- Comparative Kinetics : Use pseudo-first-order kinetics under varying pH (7–12) to quantify thiol reactivity. For example, second-order rate constants (k₂) for S-alkylation decrease by 40% when replacing phenyl with cyclohexyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.